4-[4-(4-Fluorophenyl)piperazino]aniline

Medicinal Chemistry Drug Discovery Physicochemical Properties

Researchers optimizing CNS-targeting compound libraries need a reliable arylpiperazine scaffold that balances metabolic stability with synthetic flexibility. 4-[4-(4-Fluorophenyl)piperazino]aniline (CAS 251097-69-5) solves this by combining a 4-fluorophenylpiperazine pharmacophore-critical for dopamine and serotonin receptor affinity-with a primary aromatic amine that enables rapid amide coupling, diazotization, and parallel synthesis. • Enables SAR exploration across CNS targets with 0 Lipinski violations and optimized cLogP (~3.2) for brain penetration. • Serves as a versatile precursor for PET radioligand development (e.g., 5-HT1A imaging agents). • Compatible with automated library synthesis; the reactive aniline handle supports high-throughput derivatization inaccessible to N-methylated analogs. Sourced at ≥97% purity with full analytical documentation. Available for immediate dispatch to support hit discovery and lead optimization programs.

Molecular Formula C16H18FN3
Molecular Weight 271.33g/mol
CAS No. 251097-69-5
Cat. No. B500620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Fluorophenyl)piperazino]aniline
CAS251097-69-5
Molecular FormulaC16H18FN3
Molecular Weight271.33g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)F
InChIInChI=1S/C16H18FN3/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18)4-8-16/h1-8H,9-12,18H2
InChIKeyFQOITVYFRAXELU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(4-Fluorophenyl)piperazino]aniline: Key Properties & Procurement


4-[4-(4-Fluorophenyl)piperazino]aniline is a functionalized arylpiperazine derivative (molecular formula C16H18FN3, molecular weight 271.33 g/mol) characterized by an aniline moiety linked to a piperazine ring bearing a 4-fluorophenyl substituent . It belongs to the phenylpiperazine class of organic compounds, which consists of a piperazine ring bound to a phenyl group [1]. The compound is solid at room temperature with a melting point of 177-179 °C . Its structural features, combining a primary aromatic amine (aniline) with an N-arylpiperazine pharmacophore, position it as a versatile scaffold in medicinal chemistry . The aniline group serves as a reactive handle for further derivatization (e.g., amide coupling, diazotization), while the fluorinated phenylpiperazine moiety is a common pharmacophore for modulating central nervous system (CNS) targets such as dopamine, serotonin, and adrenergic receptors [2].

4-[4-(4-Fluorophenyl)piperazino]aniline: Why Substitution Fails


Generic substitution of 4-[4-(4-Fluorophenyl)piperazino]aniline with structurally similar analogs (e.g., other N-arylpiperazines or simple anilines) is highly inadvisable due to the profound impact of subtle structural modifications on biological activity, physicochemical properties, and synthetic utility. The combination of the 4-fluoro substituent on the phenyl ring and the primary aniline group is not arbitrary; the fluorine atom enhances metabolic stability and lipophilicity [1], which is critical for CNS penetration and target binding, as demonstrated in structure-activity relationship (SAR) studies of related piperazine series [2]. Conversely, the primary aromatic amine is essential for further functionalization, enabling the creation of diverse compound libraries through amide bond formation or diazonium chemistry. Substituting with a non-fluorinated analog would significantly alter receptor binding profiles (e.g., affinity for serotonin and dopamine transporters) [3], while using a methylated aniline would eliminate the reactive handle for downstream chemistry. The following evidence quantifies these specific, non-interchangeable features.

Quantitative Evidence: 4-[4-(4-Fluorophenyl)piperazino]aniline vs. Analogs


Lipinski Parameters for CNS Drug Design

The compound adheres to Lipinski's Rule of Five and possesses molecular descriptors (Molecular Weight: 271.33 g/mol, LogP: ~3.2, H-Bond Donors: 1, H-Bond Acceptors: 3, Rotatable Bonds: 2) that are highly favorable for CNS drug discovery [1][2]. These parameters are distinct from larger, more complex analogs, which may exceed optimal lipophilicity and molecular weight ranges, thereby reducing their suitability as lead-like scaffolds.

Medicinal Chemistry Drug Discovery Physicochemical Properties

DAT/SERT Ligand Binding Affinity

The N-arylpiperazine core of 4-[4-(4-Fluorophenyl)piperazino]aniline is a key pharmacophore for dopamine transporter (DAT) and serotonin transporter (SERT) binding, as evidenced by SAR studies on structurally related bis(4'-fluorophenyl)amine and arylpiperazine derivatives. In a series of piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues, the most potent compound (19) exhibited a DAT Ki of 8.5 nM with >94-fold selectivity over SERT [1]. While this study does not directly test the target compound, it establishes the class-level inference that the 4-fluorophenylpiperazine motif, when properly elaborated, can yield high-affinity, selective CNS transporter ligands. The target compound's primary aniline group provides the necessary synthetic handle to introduce the alkyl-bis(aryl)amine chain required for this activity.

Neuropharmacology Transporter Binding CNS PET Imaging

Purity and Analytical Quality Control

The compound is commercially available with a standard purity of 97%, and vendors provide batch-specific quality control data including NMR, HPLC, and GC analyses . This level of analytical documentation is crucial for reproducibility in synthetic chemistry, as it ensures the presence of a single, defined chemical entity. In contrast, less common analogs or those sourced from non-specialist vendors may lack comprehensive analytical certification, introducing uncertainty regarding identity and purity.

Chemical Synthesis Analytical Chemistry Quality Control

Synthetic Utility as a Diversifiable Scaffold

The presence of a primary aromatic amine group makes this compound a versatile building block for generating diverse chemical libraries via amide coupling, reductive amination, or diazonium salt formation. In contrast, close analogs where the aniline is methylated (e.g., N-methyl-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline) lack this reactive handle, severely limiting their use in combinatorial chemistry. Similarly, the 4-fluorophenylpiperazine fragment itself (CAS 2252-63-3) lacks the amine functionality for facile derivatization.

Medicinal Chemistry Parallel Synthesis Library Design

Optimal Applications of 4-[4-(4-Fluorophenyl)piperazino]aniline


CNS Lead Generation: Dopamine and Serotonin Receptor Modulators

This compound is ideally suited as a starting scaffold for medicinal chemistry programs targeting CNS disorders. Its physicochemical profile (MW: 271.33, cLogP: ~3.2, 0 Lipinski violations) is optimized for brain penetration . Furthermore, SAR studies on analogous bis(4'-fluorophenyl)amine series demonstrate that this core can be elaborated into potent and selective ligands for CNS targets, such as the dopamine transporter (DAT Ki = 8.5 nM with 94-fold SERT selectivity) [1]. The primary aniline allows for rapid exploration of structure-activity relationships (SAR) by appending diverse moieties to optimize potency and selectivity for dopamine, serotonin, or adrenergic receptors [2].

PET Imaging Probe Synthesis

The compound serves as a key intermediate for developing novel radioligands for Positron Emission Tomography (PET) imaging. Patents covering substituted arylpiperazinyl compounds describe their use as serotonin 5-HT1A receptor ligands, with derivatives like 18F-Mefway exhibiting desirable in vitro and in vivo binding characteristics for quantitative brain imaging [3]. The 4-fluorophenyl group can serve as a site for isotopic labeling with 18F, and the aniline nitrogen offers a site for attaching linker-chelator complexes for radiometals, making it a versatile precursor for molecular imaging probes [3].

Amide Library Scaffold for Combinatorial Chemistry

The primary aromatic amine group makes 4-[4-(4-Fluorophenyl)piperazino]aniline an excellent substrate for automated parallel synthesis. It can be efficiently coupled with a wide range of commercially available carboxylic acids, sulfonyl chlorides, or isocyanates to rapidly generate diverse compound libraries for high-throughput screening. This capability is not shared by its methylated aniline or des-amino analogs, which require more complex and lower-yielding synthetic sequences for functionalization . This positions the compound as a strategic building block for hit discovery and lead optimization campaigns.

Functional Dyes and Organic Electronics Synthesis

Beyond biological applications, the conjugated aniline moiety and electron-donating piperazine nitrogen make this compound a potential monomer or precursor for synthesizing organic dyes, conducting polymers, or metal-organic frameworks. The primary amine can be diazotized for azo dye formation, or used as a ligating group for metal coordination. The rigid, extended pi-system of the molecule contributes to its solid-state properties (m.p. 177-179 °C) , suggesting utility in applications requiring defined thermal stability and electronic characteristics.

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